Diaboline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

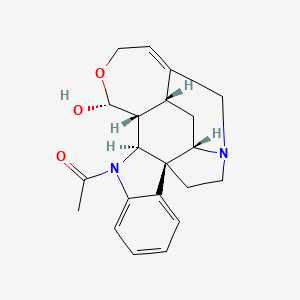

Diaboline is a naturally occurring alkaloid extracted from the flowering plant Strychnos diaboli. It was first isolated by H. King in 1949 and later synthesized in 2002 by M. Shibasaki and co-workers. This compound is known for its potent neurotoxic properties and acts as a glycine receptor antagonist, similar to strychnine .

Preparation Methods

Diaboline can be synthesized through a series of chemical reactions starting from simpler organic compounds. The synthetic route involves multiple steps, including ester hydrolysis, decarboxylation, oxidation, and reduction. The key intermediate in the synthesis is geissoschizine, which undergoes further transformations to yield this compound

Chemical Reactions Analysis

Diaboline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of different derivatives.

Substitution: this compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Diaboline has several scientific research applications:

Chemistry: this compound is used as a model compound in organic synthesis studies due to its complex structure and reactivity.

Biology: this compound’s role as a glycine receptor antagonist makes it valuable in neurobiological research, particularly in studying the mechanisms of neurotransmission and neurotoxicity.

Medicine: While this compound itself is not used therapeutically, its structural analogs and derivatives are studied for potential medicinal applications.

Mechanism of Action

Diaboline exerts its effects by antagonizing glycine receptors in the central nervous system. This action inhibits the inhibitory neurotransmitter glycine, leading to increased neuronal excitability and convulsions. The molecular targets of this compound include the glycine receptor subunits, and its pathway involves disrupting normal neurotransmission, which can result in severe neurotoxic effects .

Comparison with Similar Compounds

Diaboline is structurally and functionally similar to other alkaloids such as strychnine and brucine. this compound is unique in its specific glycine receptor antagonism and its distinct synthetic pathway. Similar compounds include:

Strychnine: Another potent glycine receptor antagonist with a similar neurotoxic profile.

Brucine: A related alkaloid with similar biological activity but different structural features.

Curare alkaloids: A group of compounds with similar mechanisms of action but varying degrees of potency and toxicity.

This compound’s uniqueness lies in its specific interactions with glycine receptors and its distinct synthetic and natural biosynthetic pathways.

Properties

CAS No. |

509-40-0 |

|---|---|

Molecular Formula |

C21H24N2O3 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

1-[(4R,12S,13R,14R,19R,21S)-14-hydroxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5,7,9,17-tetraen-11-yl]ethanone |

InChI |

InChI=1S/C21H24N2O3/c1-12(24)23-16-5-3-2-4-15(16)21-7-8-22-11-13-6-9-26-20(25)18(19(21)23)14(13)10-17(21)22/h2-6,14,17-20,25H,7-11H2,1H3/t14-,17-,18+,19-,20+,21+/m0/s1 |

InChI Key |

QSDMAJZSSDNJPO-YJQMPPAXSA-N |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5[C@@]2(CCN5CC4=CCO[C@H]3O)C6=CC=CC=C61 |

Canonical SMILES |

CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=CC=CC=C61 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.